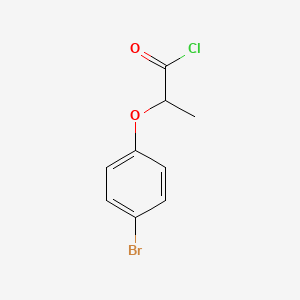

2-(4-Bromophenoxy)propanoyl chloride

Description

Significance of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.orgsavemyexams.com They are highly reactive derivatives of carboxylic acids and play a crucial role as versatile intermediates in a multitude of organic transformations. fiveable.me The high reactivity of the acyl chloride functional group stems from the electronic nature of the carbonyl carbon, which is bonded to two electronegative atoms: oxygen and chlorine. The chlorine atom, being an excellent leaving group, greatly facilitates nucleophilic acyl substitution reactions. numberanalytics.com

This inherent reactivity makes acyl chlorides superior reagents compared to their parent carboxylic acids for the synthesis of other carboxylic acid derivatives. savemyexams.com They are extensively used to prepare esters, amides, and acid anhydrides, often in reactions that are faster and higher yielding than those starting from carboxylic acids. wikipedia.orgfiveable.me For instance, the reaction of an acyl chloride with an alcohol (alcoholysis) or a phenol (B47542) readily produces an ester, while reaction with ammonia (B1221849) or an amine (aminolysis) yields an amide. wikipedia.orgsavemyexams.com Their utility is a cornerstone of synthetic chemistry, enabling the efficient construction of complex molecules. wisdomlib.org

Structural Characteristics and Chemical Relevance of Aryloxypropanoyl Chlorides

Aryloxypropanoyl chlorides are a specific subclass of acyl chlorides that incorporate an aryloxy group—a phenyl ring connected via an oxygen atom—at the alpha-position to the carbonyl group. The general structure features a propionyl chloride backbone with a phenoxy substituent. The presence of the aryloxy moiety introduces distinct structural and electronic features that influence the molecule's reactivity and steric profile.

The oxygen atom of the aryloxy group can exert an electron-withdrawing inductive effect, which can further enhance the electrophilicity of the carbonyl carbon. Simultaneously, the bulky aryl group provides steric hindrance that can influence the approach of nucleophiles. Substituents on the aromatic ring, such as the bromine atom in 2-(4-Bromophenoxy)propanoyl chloride, can further modulate these electronic properties. Halogens like bromine are electron-withdrawing, which can impact the reactivity of the acyl chloride and also serve as a handle for further chemical modifications, such as cross-coupling reactions. These compounds are often synthesized from their corresponding aryloxypropanoic acids, which can be prepared by reacting a phenol with a 2-halopropionic acid. google.com The subsequent conversion to the acyl chloride is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). savemyexams.comchemicalbook.com

Overview of Research Focus on this compound and Related Analogues

This compound is a specific aryloxypropanoyl chloride that has garnered interest as a building block in various synthetic applications. Its structure combines the reactive acyl chloride group with a brominated phenoxy moiety, making it a valuable intermediate for introducing the 2-(4-bromophenoxy)propanoyl group into larger molecules.

Research involving this compound and its analogues often falls within the realm of medicinal chemistry and materials science. The "2-aryloxypropanoic acid" scaffold is a known structural motif in biologically active compounds. The bromine atom on the phenyl ring is particularly significant as it increases the lipophilicity of molecules, which can influence their biological activity and pharmacokinetic properties. mdpi.com Furthermore, the bromine atom can be used for creating analogues through reactions like Suzuki or Heck coupling.

Analogues of this compound, where the bromine is replaced by other substituents or located at a different position on the phenyl ring, are used to explore structure-activity relationships (SAR) in drug discovery. nih.gov For example, related chloro- and fluoro-substituted analogues are common in the synthesis of pharmaceuticals. nih.gov The study of these compounds helps researchers understand how different substituents on the aromatic ring affect the biological efficacy of the final products. While specific, large-scale research dedicated solely to this compound is not extensively documented in mainstream literature, its utility is evident through its availability from chemical suppliers as a research chemical, noted for applications in proteomics research. scbt.com

Table of Compound Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 56895-12-6 |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol |

Table of Related Compounds

| Compound Name | Molecular Formula | Application/Relevance |

| 2-(4-Bromophenoxy)propanoic acid | C₉H₉BrO₃ | Precursor for the synthesis of the title compound. scbt.com |

| Propionyl chloride | C₃H₅ClO | A simple acyl chloride used in various organic syntheses. chemicalbook.comorgsyn.org |

| 2-Phenoxypropionic acid | C₉H₁₀O₃ | The non-brominated parent acid of the aryloxypropanoic acid class. google.com |

| 2-(4-Bromophenoxy)-2-methylpropanoyl chloride | C₁₀H₁₀BrClO₂ | A structurally related analogue with an additional methyl group. scbt.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMKCZJMSGRBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Protocols

Established Laboratory-Scale Synthesis Routes

The laboratory synthesis of 2-(4-Bromophenoxy)propanoyl chloride is well-rooted in fundamental organic transformations. The primary approaches involve the initial synthesis of the carboxylic acid precursor followed by its conversion to the acyl chloride.

The synthesis of the precursor, 2-(4-bromophenoxy)propanoic acid, from a phenolic starting material is commonly achieved via the Williamson ether synthesis. google.com This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide. google.com In this specific synthesis, 4-bromophenol (B116583) serves as the phenolic precursor.

The initial step is the deprotonation of 4-bromophenol with a suitable base, such as sodium hydroxide, to form the more nucleophilic sodium 4-bromophenoxide. This is followed by a nucleophilic substitution reaction (SN2) with an ester of 2-bromopropanoic acid, typically ethyl 2-bromopropionate. The reaction is generally carried out in a polar aprotic solvent like ethanol (B145695). Subsequent hydrolysis of the resulting ester under basic or acidic conditions yields 2-(4-bromophenoxy)propanoic acid.

A representative reaction scheme is as follows:

Formation of the Phenoxide: 4-Bromophenol is treated with a base (e.g., NaOH) in a suitable solvent.

Nucleophilic Substitution: The resulting phenoxide reacts with ethyl 2-bromopropionate.

Hydrolysis: The ester is hydrolyzed to the carboxylic acid.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Bromophenol | Ethyl 2-bromopropionate | Sodium Hydroxide | Ethanol | 2-(4-Bromophenoxy)propanoic acid |

Once 2-(4-bromophenoxy)propanoic acid is obtained, it is converted to the more reactive this compound. This transformation is crucial for subsequent reactions, such as esterification or amidation. The most common methods for this conversion involve the use of specific chlorinating agents. scbt.com

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. scbt.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. The subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride. google.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product. scbt.com

The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. A general procedure involves refluxing the carboxylic acid with an excess of thionyl chloride for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude acyl chloride. patsnap.com

| Carboxylic Acid | Chlorinating Agent | Typical Condition | Byproducts |

| 2-(4-Bromophenoxy)propanoic acid | Thionyl Chloride (SOCl₂) | Reflux | SO₂, HCl |

Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acyl chlorides from carboxylic acids. orgsyn.org This method is often preferred for its milder reaction conditions and the volatile nature of its byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). google.com The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.org

The process generally involves stirring the carboxylic acid with oxalyl chloride in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. The addition of a catalytic amount of DMF accelerates the reaction. Once the evolution of gas ceases, the solvent and excess reagent are removed under reduced pressure to afford the acyl chloride. orgsyn.org

| Carboxylic Acid | Chlorinating Agent | Catalyst | Solvent | Typical Condition | Byproducts |

| 2-(4-Bromophenoxy)propanoic acid | Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane (DCM) | Room Temperature | CO₂, CO, HCl |

Utilization of Carboxylic Acid Precursors and Chlorinating Agents

Industrial Production Considerations and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. While specific industrial processes for this exact compound are not widely published, general principles for the scale-up of similar chemical syntheses can be applied.

For industrial-scale production, optimizing reaction conditions is paramount to maximize yield and purity while minimizing costs and environmental impact. Key areas for optimization include:

Raw Material Selection: Sourcing high-purity 4-bromophenol and 2-chloropropionic acid derivatives at a competitive cost is a critical first step.

Solvent and Catalyst Choice: In the Williamson ether synthesis step, the choice of solvent and potentially a phase-transfer catalyst can significantly impact reaction rates and yields. For the chlorination step, the selection between thionyl chloride and oxalyl chloride may depend on factors like cost, safety, and the desired purity of the final product. A Chinese patent for a similar compound suggests that the reaction of a phenoxy propionic acid with an acyl chlorinating agent can be carried out in various organic solvents, with reaction temperatures ranging from 0 to 140 °C, achieving high yields. google.com

Reaction Parameters: Precise control over reaction temperature, pressure, and reaction time is crucial. For instance, a continuous process for the synthesis of propionyl chloride using a microchannel reactor has been developed, which allows for better control over reaction parameters and can lead to higher yields and purity. google.com

Work-up and Purification: Developing an efficient and scalable purification method is essential. This may involve distillation, crystallization, or other techniques to remove impurities and isolate the product at the desired specification. For example, a patent for a similar compound describes obtaining the product by negative pressure desolventizing after the reaction is complete. google.com

Process Safety: Both thionyl chloride and oxalyl chloride are hazardous materials that require careful handling and appropriate safety protocols, especially on an industrial scale. The gaseous byproducts also need to be managed safely.

By systematically optimizing these parameters, it is possible to develop a robust and economical industrial process for the production of high-purity this compound.

Application of Continuous Flow Processes

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. The application of continuous flow chemistry to this process offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of related acyl chlorides.

Continuous flow systems for the synthesis of acyl chlorides typically involve the reaction of a carboxylic acid with a chlorinating agent, such as thionyl chloride or phosgene (B1210022), in a heated reactor coil. A patent for the continuous preparation of (S)-2-acetyloxypropionic acid chloride describes a process where 2-acetyloxypropanoic acid is chlorinated with thionyl chloride in a series of reactors, followed by distillation to purify the product. google.com This setup, which includes dedicated condensation units for each reactor, could be adapted for the synthesis of this compound. google.com

The reaction parameters in a continuous flow setup can be precisely controlled to optimize the reaction.

| Parameter | Typical Range | Significance |

| Temperature | 0 - 140 °C | Influences reaction rate and selectivity. |

| Residence Time | Minutes | Determines the extent of reaction. |

| Stoichiometry | Near-equimolar | Minimizes waste and side reactions. |

| Solvent | Inert organic solvent | Solubilizes reactants and facilitates flow. |

The use of phosgene as a chlorinating agent, while effective, poses significant safety concerns. Continuous flow systems can mitigate these risks by generating and consuming hazardous reagents in situ, thereby minimizing their accumulation.

Synthesis of Key Precursors and Intermediates

The synthesis of 2-(4-bromophenoxy)propanoic acid can be achieved through the bromination of 2-phenoxypropionic acid. A patented method describes a process where 2-phenoxypropionic acid is dissolved in water, and N-bromosuccinimide (NBS) is added at a controlled temperature of 20-30 °C. prepchem.com The reaction is monitored by HPLC until the starting material is consumed. prepchem.com Subsequent cooling, acidification, and filtration yield the desired 2-(4-bromophenoxy)propanoic acid with high purity and yield. prepchem.com

A summary of the reaction conditions is provided below:

| Reactant | Molar Equivalent | Role |

| 2-phenoxypropionic acid | 1.0 | Starting material |

| N-bromosuccinimide (NBS) | 1.15 | Brominating agent |

| Dimethylformamide (DMF) | 0.015 | Catalyst |

| Water | - | Solvent |

Following the reaction, an aqueous workup involving acidification with hydrochloric acid precipitates the product, which is then isolated by vacuum filtration. prepchem.com This method reports a yield of 95.1% and a purity of 98.7%. prepchem.com

The general methodology for the synthesis of substituted phenoxypropanoyl chlorides, including brominated derivatives, involves the reaction of the corresponding carboxylic acid with a chlorinating agent. A common and effective method is the use of thionyl chloride.

For instance, the synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride is achieved by refluxing the corresponding carboxylic acid with an excess of thionyl chloride for several hours. prepchem.com After the reaction is complete, the excess thionyl chloride is removed by distillation to yield the crude acyl chloride. prepchem.com

A patent further details the synthesis of 2-(substituted phenoxy)propionyl chlorides using various acyl chlorinating agents in the presence of a catalyst. google.com This process involves dissolving the substituted phenoxy)propionic acid in an organic solvent, adding a catalyst, and then introducing the chlorinating agent at a controlled temperature. google.com The reaction mixture is then heated to reflux until the conversion is complete. google.com Negative pressure distillation is then used to remove the solvent and isolate the product. google.com

The table below summarizes the reagents and conditions for this general procedure:

| Chlorinating Agent | Catalyst | Temperature |

| Phosgene | Dimethylformamide (DMF) | 0 - 5 °C to reflux |

| Trichloromethylchloroformate | Pyridine (B92270) | 30 - 40 °C to reflux |

| Triphosgene | Tetrabutylammonium bromide | 0 - 5 °C to reflux |

These methodologies provide a robust framework for the synthesis of a variety of brominated and otherwise substituted phenoxypropanoyl chlorides, which are valuable intermediates in the chemical industry.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactions

The acyl chloride group is highly reactive towards nucleophiles. This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic. The general mechanism for these reactions is a two-step process known as nucleophilic addition-elimination. A nucleophile first attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated. jove.com

Hydrolysis Mechanisms and Kinetic Analysis

Acyl chlorides react readily with water in a process called hydrolysis to form the corresponding carboxylic acid. In the case of 2-(4-Bromophenoxy)propanoyl chloride, the product is 2-(4-Bromophenoxy)propanoic acid and hydrogen chloride.

Mechanism: The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion. Finally, a proton is transferred from the oxonium ion to a water molecule or the expelled chloride ion, yielding the carboxylic acid product.

Kinetic Analysis: The hydrolysis of acyl chlorides typically follows pseudo-first-order kinetics, as water is often used as the solvent and is present in a large excess. researchgate.net The rate of hydrolysis is influenced by several factors, including the electronic nature of the substituents and the solvent polarity.

| Factor | Influence on Hydrolysis Rate | Rationale |

| Solvent Polarity | Increased rate in more polar solvents | Polar solvents stabilize the charged transition state and intermediates, lowering the activation energy. |

| Temperature | Increased rate at higher temperatures | Provides molecules with sufficient kinetic energy to overcome the activation energy barrier, as described by the Arrhenius equation. |

| Electron-donating substituents on the R-group | Generally decrease the rate | Reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. |

| Electron-withdrawing substituents on the R-group | Generally increase the rate | Increase the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles. |

| Steric Hindrance | Decreased rate with bulky substituents | Hinders the approach of the nucleophile (water) to the carbonyl carbon. |

Esterification Pathways and Catalysis

This compound reacts with alcohols in a process known as alcoholysis to produce esters. This reaction is a common and efficient method for ester synthesis. jove.com The reaction with an alcohol (R'-OH) yields the corresponding ester, 2-(4-Bromophenoxy)propanoate (B1632419), and hydrogen chloride.

Pathways: The mechanism is analogous to hydrolysis, involving a nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. jove.com A final deprotonation step yields the neutral ester.

Catalysis: While the reaction can proceed without a catalyst due to the high reactivity of the acyl chloride, it is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. jove.com The base serves to neutralize the hydrogen chloride byproduct as it is formed. This prevents the HCl from protonating the alcohol, which would reduce its nucleophilicity, and also prevents potential acid-catalyzed side reactions. Lewis acids can also be employed as catalysts in some esterification reactions involving acyl chlorides. iiste.org

| Alcohol Type | Relative Reactivity | Product Example (with Methanol) |

| Primary (e.g., Methanol) | High | Methyl 2-(4-bromophenoxy)propanoate |

| Secondary (e.g., Isopropanol) | Medium | Isopropyl 2-(4-bromophenoxy)propanoate |

| Tertiary (e.g., tert-Butanol) | Low | tert-Butyl 2-(4-bromophenoxy)propanoate |

| Phenols (e.g., Phenol) | Low | Phenyl 2-(4-bromophenoxy)propanoate |

Note: Reactivity is significantly influenced by steric hindrance. Tertiary alcohols react much slower than primary or secondary alcohols. jove.com

Amidation Reactions for Diverse Nitrogen-Containing Compounds

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides a direct route to the synthesis of primary, secondary (N-substituted), and tertiary (N,N-disubstituted) amides, respectively. The high reactivity of the acyl chloride makes this a versatile and widely used method for forming amide bonds.

The reaction proceeds via the standard nucleophilic addition-elimination mechanism, where the nitrogen atom of the amine acts as the nucleophile. hud.ac.uk Due to the basic nature of amines, two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. Alternatively, one equivalent of the amine can be used along with an auxiliary non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl. hud.ac.uk

| Nitrogen Compound | Amine Type | Product Formed |

| Ammonia (NH₃) | - | 2-(4-Bromophenoxy)propanamide (a primary amide) |

| Aniline (C₆H₅NH₂) | Primary Aromatic | N-phenyl-2-(4-bromophenoxy)propanamide |

| Benzylamine (C₆H₅CH₂NH₂) | Primary Aliphatic | N-benzyl-2-(4-bromophenoxy)propanamide |

| Diethylamine ((CH₃CH₂)₂NH) | Secondary Aliphatic | N,N-diethyl-2-(4-bromophenoxy)propanamide |

| Pyrrolidine (C₄H₈NH) | Secondary Cyclic | 1-(2-(4-Bromophenoxy)propanoyl)pyrrolidine |

Recent methodologies have explored the use of ammonium salts, such as ammonium chloride (NH₄Cl), as convenient nitrogen sources for creating primary amides from acid chlorides, avoiding the need for gaseous ammonia or stoichiometric amounts of base. ccspublishing.org.cn

Electrophilic and Radical Reactions Involving Bromine and Acyl Chloride Moieties

Beyond the reactions at the acyl chloride group, the 4-bromophenoxy moiety offers sites for other chemical transformations.

Nucleophilic Substitution of the Bromine Atom on the Phenoxy Ring

Replacing the bromine atom on the aromatic ring via a nucleophilic aromatic substitution (SNAr) reaction is generally challenging. Aryl halides are typically unreactive toward nucleophiles unless the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comchemistrysteps.com

Regioselectivity in Ring Functionalization

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. The position of the incoming electrophile is determined by the directing effects of the substituents already present on the ring: the bromine atom and the -O-CH(CH₃)COCl group.

Bromine (-Br): Halogens are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). pressbooks.pubwikipedia.org

Alkoxy-type group (-OR): The ether oxygen is an activating group and a strong ortho, para-director because its lone pairs can strongly stabilize the arenium ion intermediate via resonance. libretexts.org

In this molecule, the two substituents have conflicting effects. The bromine is at the para position relative to the ether linkage. The powerful ortho, para-directing effect of the ether oxygen will direct incoming electrophiles to the positions ortho to it (C2 and C6). The bromine atom also directs incoming electrophiles to its ortho positions (C3 and C5). The activating nature of the oxygen atom dominates over the deactivating bromine, making the positions ortho to the oxygen (C2, C6) the most likely sites of substitution. libretexts.org

| Substituent | Activating/Deactivating | Directing Effect |

| -O-CH(CH₃)COCl | Activating (by resonance) | Ortho, Para |

| -Br | Deactivating (by induction) | Ortho, Para |

Predicted Outcome of Electrophilic Aromatic Substitution: Substitution will predominantly occur at the positions ortho to the strongly activating ether group (positions 2 and 6).

Furthermore, the acyl chloride moiety itself can act as an electrophile in a Friedel-Crafts acylation reaction. wikipedia.org In the presence of a Lewis acid catalyst like AlCl₃, the molecule could potentially acylate another aromatic substrate. Intramolecular Friedel-Crafts acylation is unlikely due to the formation of a strained ring system.

Radical reactions are less common for this class of compounds but could potentially be initiated under specific conditions involving heat or light. libretexts.org For example, radical reactions could involve abstraction of the hydrogen alpha to the carbonyl group or reactions involving the C-Br bond, though these are not the primary pathways for this molecule's reactivity.

Influence of Substituent Effects on Reaction Rates and Selectivity

Substituent effects play a critical role in modulating the reactivity of the carbonyl group and influencing the outcomes of nucleophilic acyl substitution reactions. Both electronic and steric factors must be considered to understand the chemical behavior of this compound.

The electronic landscape of this compound is significantly influenced by its two halogen atoms, chlorine and bromine, which affect its reactivity in distinct ways.

The chlorine atom attached to the acyl group is highly electronegative, leading to a strong inductive electron-withdrawing effect. libretexts.org This effect polarizes the carbonyl bond (C=O), making the carbonyl carbon significantly electron-deficient and thus highly electrophilic. libretexts.org This increased electrophilicity is the primary reason why acyl chlorides are among the most reactive carboxylic acid derivatives toward nucleophiles. libretexts.orgbyjus.com The strong polarization facilitates the initial attack by a nucleophile, which is often the rate-limiting step in nucleophilic acyl substitution reactions. libretexts.org

| Substituent (Y in R-CO-Y) | Dominant Electronic Effect | Relative Electrophilicity of Carbonyl Carbon | Reactivity Rank |

|---|---|---|---|

| -Cl (Acyl Chloride) | Strong Inductive Withdrawal | Very High | 1 (Most Reactive) |

| -O(CO)R (Anhydride) | Inductive Withdrawal & Resonance Donation | High | 2 |

| -OR (Ester) | Weak Inductive Withdrawal & Strong Resonance Donation | Moderate | 3 |

| -NH₂ (Amide) | Very Strong Resonance Donation | Low | 4 (Least Reactive) |

Steric hindrance refers to the spatial arrangement of atoms and groups near a reaction center, which can impede the approach of a nucleophile. In this compound, the steric bulk of the 4-bromophenoxy group and the methyl group on the alpha-carbon can influence reaction rates.

The approach of a nucleophile to the electrophilic carbonyl carbon can be physically blocked by neighboring bulky groups. youtube.com Compared to a simple acyl chloride like acetyl chloride, the 2-(4-Bromophenoxy)propanoyl group presents a more crowded environment. The reaction of an alcohol with an acid chloride, for instance, is strongly affected by steric hindrance, with bulky groups on either the acyl chloride or the alcohol slowing the reaction considerably. uomustansiriyah.edu.iq This effect is particularly pronounced with large nucleophiles. Consequently, the rate of reaction for this compound may be lower than that of less substituted acyl chlorides when reacting with the same nucleophile under identical conditions. libretexts.org

| Acyl Chloride | Steric Bulk around C=O | Incoming Nucleophile | Relative Rate of Reaction |

|---|---|---|---|

| Acetyl Chloride | Low | Methanol (B129727) | Very Fast |

| This compound | Moderate | Methanol | Fast |

| Acetyl Chloride | Low | tert-Butanol | Slow |

| This compound | Moderate | tert-Butanol | Very Slow |

Mechanistic Investigations and Computational Chemistry

The reactions of this compound predominantly follow the nucleophilic acyl substitution pathway. lscollege.ac.in This mechanism has been extensively studied, and computational methods are increasingly used to provide deeper insights into its energetics and intermediates.

Nucleophilic acyl substitution is not a single-step (SN2-type) process but rather a two-step addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com

Addition Step: The reaction begins with the nucleophile attacking the highly electrophilic carbonyl carbon. libretexts.org This breaks the pi-bond of the carbonyl group, and the electrons move to the oxygen atom, which becomes negatively charged. This initial step results in the formation of a tetrahedral intermediate . lscollege.ac.invaia.com This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. oregonstate.edu

Elimination Step: The tetrahedral intermediate is typically unstable and transient. oregonstate.edu It rapidly collapses to reform the carbon-oxygen double bond. lscollege.ac.in In this process, the most stable leaving group is expelled. For an acyl chloride, the chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. byjus.com

| Reaction Type | Key Intermediate | Description |

|---|---|---|

| Nucleophilic Acyl Substitution (general) | Tetrahedral Intermediate | An sp³-hybridized carbon with a negative charge on the oxygen, formed by the addition of the nucleophile to the carbonyl group. uomustansiriyah.edu.iq |

| Friedel-Crafts Acylation | Acylium Ion | A resonance-stabilized cation (R-C≡O⁺) formed by the removal of the chloride by a Lewis acid. |

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. researchgate.net DFT calculations can be used to model the reaction pathway of this compound with various nucleophiles, yielding valuable information about the reaction's energetics. whiterose.ac.ukjocpr.com

A typical DFT study involves:

Geometry Optimization: Calculating the lowest energy structures for reactants, products, and any intermediates and transition states.

The activation energy represents the energy barrier that must be overcome for the reaction to proceed and is crucial for determining the reaction rate. By comparing the activation energies for different possible pathways, computational chemists can predict the most likely reaction mechanism. For the reaction of this compound, DFT could be used to calculate the energy of the tetrahedral intermediate and the transition states leading to its formation and collapse, confirming that the addition-elimination pathway is energetically favorable. researchgate.net

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Acyl Chloride + Methanol | 0.0 (Reference) |

| Transition State 1 (TS1) | Formation of Tetrahedral Intermediate | +12.5 |

| Intermediate | Tetrahedral Adduct | +5.2 |

| Transition State 2 (TS2) | Collapse of Intermediate, Expulsion of Cl⁻ | +8.9 |

| Products | Ester + HCl | -15.0 |

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted Aryloxypropanoyl Chloride Analogues

The core structure of 2-(4-Bromophenoxy)propanoyl chloride can be systematically altered to produce a library of analogues with tailored properties. The synthesis of these analogues typically starts from the corresponding substituted phenoxy propionic acids. These acids are then converted to their more reactive acid chloride counterparts using standard chlorinating agents like thionyl chloride or oxalyl chloride. google.comgoogle.com This general approach allows for the introduction of various substituents on the phenoxy ring, leading to a diverse range of aryloxypropanoyl chlorides for further chemical exploration. The process is analogous to the preparation of other acyl chlorides used in the synthesis of commercial products, highlighting its industrial relevance. google.comwipo.int

Creation of Complex Heterocyclic Systems

The reactivity of the acyl chloride group is central to its use in constructing heterocyclic rings, which are core scaffolds in many biologically active molecules.

This compound is a key reagent for synthesizing oxazolone (B7731731) and oxazole (B20620) derivatives. A common method involves the N-acylation of α-amino acids, such as L-valine, with the acyl chloride. mdpi.com This reaction, typically performed under Schotten-Baumann conditions, yields an N-acyl-α-amino acid intermediate. mdpi.com Subsequent intramolecular cyclodehydration of this intermediate, often facilitated by reagents like ethyl chloroformate, leads to the formation of the corresponding 4H-1,3-oxazol-5-one. mdpi.com This strategy provides a direct route to highly functionalized oxazolone systems. researchgate.netrfppl.co.incrpsonline.comsphinxsai.com

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | α-Amino Acid (e.g., L-valine) | N-[2-(4-Bromophenoxy)propanoyl]-amino acid | Substituted Oxazol-5-one |

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides the corresponding 2-(4-Bromophenoxy)propanohydrazide. This hydrazide is a versatile intermediate for the synthesis of various five-membered heterocycles, particularly 1,3,4-oxadiazoles. nih.govijper.org

The general synthetic pathway involves the cyclization of the acyl hydrazide. For instance, heating the hydrazide with a dehydrating agent such as phosphorus oxychloride can induce ring closure to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. ijper.orgorganic-chemistry.org This method is a widely applied strategy for creating oxadiazole derivatives from various acid hydrazides. nih.govijpsm.com The resulting heterocycles can be further modified, demonstrating the utility of the initial propanoyl chloride building block.

Development of Functionalized Polymer Precursors

In the field of polymer chemistry, this compound and its parent acid are instrumental in the design of initiators for controlled/living radical polymerization (CLRP) techniques. rsc.orgresearchgate.netaccessscience.comresearchgate.net These methods allow for the synthesis of polymers with well-defined architectures, molecular weights, and functionalities. nih.gov

The compound is used to create initiators for Atom Transfer Radical Polymerization (ATRP), a powerful CLRP method. google.com The corresponding ester, such as ethyl 2-(4-bromophenoxy)propionate, can function as a typical ATRP initiator. cmu.edu These initiators are synthesized by reacting the acyl chloride with an appropriate alcohol. The resulting ester contains a carbon-bromine bond that can be reversibly cleaved by a transition metal catalyst (typically copper-based) to generate a propagating radical, initiating polymerization. google.com This allows for the synthesis of polymers with a brominated terminal group, which can be used for subsequent modifications.

A significant application of this compound is in the synthesis of macroinitiators. This is achieved by reacting the acyl chloride with a hydroxyl-terminated polymer, such as poly(ethylene oxide) (PEO). The reaction effectively attaches the 2-(4-bromophenoxy)propanoyl group to the end of the polymer chain, converting the polymer into a macroinitiator. cmu.edu

This PEO-based macroinitiator can then be used in an ATRP reaction to grow a second, different polymer block from its end. This process is a common strategy for synthesizing amphiphilic block copolymers, such as PEO-b-polystyrene, which are valuable for applications in materials science and nanotechnology. cmu.edu The efficiency of this end-functionalization is crucial for producing well-defined block copolymers with narrow molecular weight distributions. rsc.org

| Application | Methodology | Key Reagent | Resulting Product |

|---|---|---|---|

| ATRP Initiator Synthesis | Esterification | This compound + Alcohol | Alkyl 2-(4-bromophenoxy)propionate |

| Macroinitiator Synthesis | End-group functionalization of a polymer | This compound + Hydroxyl-terminated polymer (e.g., PEO-OH) | Polymer-O-CO-CH(CH₃)-O-Ph-Br |

This compound, as a reactive acyl chloride, serves as a key building block for the synthesis of a diverse range of analogues, primarily through nucleophilic acyl substitution reactions. The primary derivatives synthesized from this compound are esters and amides, formed by reacting the acyl chloride with alcohols and amines, respectively.

Esterification

The reaction of this compound with various alcohols in the presence of a base, such as pyridine (B92270) or triethylamine, readily yields the corresponding esters. This straightforward and efficient method allows for the introduction of a wide array of ester functionalities. For instance, reaction with simple alcohols like methanol (B129727) and ethanol (B145695) produces methyl 2-(4-bromophenoxy)propanoate (B1632419) and ethyl 2-(4-bromophenoxy)propanoate, respectively. These reactions are typically carried out in an inert solvent at room temperature or with gentle heating.

A representative reaction is the synthesis of methyl 2-(4-acetylphenoxy)propanoate, where the potassium salt of 4-hydroxyacetophenone is reacted with methyl 2-bromopropanoate. prepchem.com While not a direct reaction of the acyl chloride, it illustrates the formation of a similar phenoxypropanoate structure. The direct esterification of this compound with an alcohol would follow a similar nucleophilic attack on the carbonyl carbon.

Table 1: Examples of Ester Synthesis from this compound

| Nucleophile (Alcohol) | Product |

|---|---|

| Methanol | Methyl 2-(4-bromophenoxy)propanoate |

| Ethanol | Ethyl 2-(4-bromophenoxy)propanoate |

| Isopropanol | Isopropyl 2-(4-bromophenoxy)propanoate |

Amide Formation

Similarly, amides of 2-(4-Bromophenoxy)propanoic acid can be synthesized by reacting the acyl chloride with ammonia (B1221849), primary amines, or secondary amines. The reaction is generally vigorous and often requires cooling and the use of a base to neutralize the hydrogen chloride byproduct. This approach allows for the synthesis of a wide variety of N-substituted propanamides.

For example, the reaction with ammonia would yield 2-(4-bromophenoxy)propanamide. The synthesis of N-alkyl propanamides is also a common derivatization strategy, leading to compounds with potentially diverse biological activities. nih.gov

Table 2: Examples of Amide Synthesis from this compound

| Nucleophile (Amine) | Product |

|---|---|

| Ammonia | 2-(4-Bromophenoxy)propanamide |

| Methylamine | N-Methyl-2-(4-bromophenoxy)propanamide |

| Diethylamine | N,N-Diethyl-2-(4-bromophenoxy)propanamide |

Other Derivatizations

Beyond simple esters and amides, this compound can be used to synthesize more complex analogues. For instance, reaction with hydrazine hydrate leads to the formation of 2-(4-Bromophenoxy)propanohydrazide. nih.gov This hydrazide can serve as an intermediate for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles. nih.gov

Chiral Synthesis and Stereoselective Transformations

The 2-(4-Bromophenoxy)propanoyl moiety contains a chiral center at the second carbon of the propanoyl chain. Consequently, its derivatives can exist as enantiomers, which may exhibit different biological activities. The development of synthetic methods to obtain enantiomerically pure or enriched derivatives is therefore of significant interest.

While specific literature detailing the chiral synthesis and stereoselective transformations of derivatives of this compound is limited, general principles of asymmetric synthesis can be applied.

Chiral Resolution

One common approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. For the precursor acid, 2-(4-bromophenoxy)propanoic acid, this can be achieved by forming diastereomeric salts with a chiral amine resolving agent. Subsequent separation of these diastereomers by crystallization, followed by acidification, would yield the individual enantiomers of the carboxylic acid. The enantiomerically pure acid can then be converted to the corresponding acyl chloride without racemization, which can then be used to synthesize chiral derivatives.

Asymmetric Synthesis

Alternatively, asymmetric synthesis methodologies can be employed to directly produce enantiomerically enriched derivatives. This could involve the use of a chiral catalyst in the reaction of this compound with a nucleophile. For instance, a kinetic resolution of a racemic alcohol using the acyl chloride in the presence of a chiral acylation catalyst could provide both the unreacted alcohol and the resulting ester in enantiomerically enriched forms.

Furthermore, stereoselective synthesis could be achieved by starting with a chiral precursor. For example, the synthesis of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (B1217596) has been reported, which could then be brominated to introduce the 4-bromo substituent, followed by conversion to the acyl chloride. google.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it reveals detailed information about the molecular skeleton.

Proton (¹H) NMR spectroscopy of 2-(4-Bromophenoxy)propanoyl chloride is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would feature a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the ether linkage are expected to appear as a doublet, as are the two protons ortho to the bromine atom. The aliphatic portion of the molecule would produce a quartet for the single methine proton, which is deshielded by both the adjacent oxygen atom and the carbonyl group. This quartet arises from coupling with the three protons of the neighboring methyl group, which in turn would appear as a doublet.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information, identifying each unique carbon atom in the molecule. The spectrum would be characterized by a signal for the carbonyl carbon of the acyl chloride in the highly deshielded region (typically 165-180 ppm). oregonstate.edu The aromatic ring would exhibit four distinct signals: two for the protonated carbons and two for the quaternary carbons bonded to the oxygen and bromine atoms. The aliphatic side chain would show two signals corresponding to the methine carbon and the terminal methyl carbon. docbrown.info

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (ortho to O) | 6.8 - 7.0 | Doublet (d) |

| Ar-H (ortho to Br) | 7.4 - 7.6 | Doublet (d) |

| -CH(O)- | 4.8 - 5.0 | Quartet (q) |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 175 |

| C-O (ipso) | 155 - 160 |

| C-Br (ipso) | 115 - 120 |

| Ar-CH | 118 - 134 |

| -CH(O)- | 65 - 75 |

To unambiguously confirm the structural assignments derived from 1D NMR, advanced two-dimensional (2D) NMR experiments are utilized. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. youtube.com For this compound, a cross-peak would be observed between the methine proton's quartet and the methyl group's doublet, confirming their adjacency within the propanoyl moiety. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. princeton.edu It would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, the methine proton and the methine carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-4 bond) couplings between protons and carbons. youtube.com This is crucial for piecing together the molecular fragments. Key correlations would be expected from the methyl protons to the methine carbon and the carbonyl carbon. Additionally, the methine proton would likely show a correlation to the ipso-carbon of the aromatic ring, confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov For this compound (C₉H₈BrClO₂), the mass spectrum would exhibit a distinctive isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org This results in a cluster of peaks for the molecular ion:

M+ peak: Containing ⁷⁹Br and ³⁵Cl.

M+2 peak: A combination of ions containing ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl.

M+4 peak: Containing ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks (approximately 3:4:1) provide a clear signature for the presence of one bromine and one chlorine atom in the molecule. ucalgary.ca

Predicted Isotopic Pattern for the Molecular Ion of C₉H₈BrClO₂

| Ion | Contributing Isotopes | Calculated m/z | Predicted Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₉H₈⁷⁹Br³⁵ClO₂ | 261.94 | 76% |

| [M+2]⁺ | C₉H₈⁸¹Br³⁵ClO₂ / C₉H₈⁷⁹Br³⁷ClO₂ | 263.94 | 100% |

Under conditions that induce fragmentation (e.g., collision-induced dissociation), common losses would include the chlorine radical and carbon monoxide. jove.comresearchgate.net

HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental formula of a compound. measurlabs.com By measuring the mass of the molecular ion to several decimal places, the exact elemental composition can be confirmed, distinguishing it from other potential formulas that have the same nominal mass. ucr.edu For this compound, an HRMS measurement would confirm the formula C₉H₈BrClO₂. colorado.edu

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

FT-IR and UV-Vis spectroscopy probe the vibrational and electronic energy levels of a molecule, respectively, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by a very strong and sharp absorption band characteristic of the acyl chloride C=O stretch, which appears at a high frequency, typically in the range of 1785–1815 cm⁻¹. uobabylon.edu.iq Other significant absorptions include aromatic C=C stretching vibrations around 1600-1475 cm⁻¹, C-H stretching for the aromatic ring (>3000 cm⁻¹) and the aliphatic chain (<3000 cm⁻¹), and the asymmetric C-O-C stretch of the aryl ether functionality around 1240 cm⁻¹. libretexts.orgvscht.cz

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3100 - 3000 | Aromatic C-H | Stretch |

| 3000 - 2850 | Aliphatic C-H | Stretch |

| ~1800 | C=O | Acyl Chloride Stretch |

| 1600 - 1475 | Aromatic C=C | Ring Stretch |

| ~1240 | Aryl-O-C | Asymmetric Stretch |

| ~830 | C-H | para-disubstituted bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule, primarily associated with the brominated aromatic chromophore. msu.edu The compound is expected to exhibit intense π → π* transitions. Typically, substituted benzene rings show a primary absorption band (E-band) at shorter wavelengths (around 200-230 nm) and a secondary, less intense band (B-band) with fine structure at longer wavelengths (around 260-280 nm). up.ac.za The presence of the bromine atom and the phenoxy group (auxochromes) can cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. libretexts.org A weak n → π* transition associated with the carbonyl group may also be present but is often obscured by the more intense π → π* transitions. ucalgary.ca

X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of crystallographic databases reveals that, to date, the single-crystal X-ray structure of this compound has not been reported. Consequently, detailed experimental data on its solid-state conformation, such as crystal system, space group, and precise bond parameters, are not available in the current scientific literature.

However, analysis of closely related structures can provide valuable insights into the expected molecular geometry. For instance, the crystal structure of derivatives of 2-(4-bromophenoxy)propanoic acid would reveal the likely planarity of the bromophenoxy group and the preferred torsion angles of the propanoyl moiety. It is anticipated that the benzene ring would be planar, with the bromine atom and the ether oxygen lying in or very close to the plane of the ring. The stereochemistry at the chiral center of the propanoyl group would also be unequivocally established through X-ray diffraction.

| Parameter | Expected Data (Based on Related Structures) |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | C-Br: ~1.90, C-O(ether): ~1.37, C=O: ~1.20 |

| Bond Angles (°) | C-O-C: ~118, O=C-Cl: ~120 |

| Dihedral Angles (°) | To be determined |

This table presents hypothetical data based on typical values for similar functional groups, as direct experimental data for this compound is not available.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, HPLC and GC-MS are particularly valuable for assessing its purity and determining its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation and quantification of non-volatile or thermally labile compounds. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.

The analysis of acyl chlorides, such as this compound, by HPLC presents a significant challenge due to their high reactivity, particularly their susceptibility to hydrolysis by water present in common reversed-phase mobile phases. This reaction would convert the acyl chloride to the corresponding carboxylic acid, 2-(4-bromophenoxy)propanoic acid, leading to inaccurate quantification of the target compound.

To circumvent this issue, several strategies can be employed:

Non-Aqueous Reversed-Phase HPLC: Utilizing a reversed-phase column (e.g., C18) with a mobile phase devoid of water, such as a mixture of acetonitrile (B52724) and isopropanol, can prevent hydrolysis. Detection is typically achieved using a UV detector, leveraging the chromophore of the bromophenoxy group.

Normal-Phase HPLC: This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). This approach is inherently anhydrous and well-suited for the analysis of reactive compounds like acyl chlorides.

Derivatization: The acyl chloride can be reacted with a suitable nucleophile (e.g., an amine or an alcohol) to form a stable derivative (an amide or an ester) prior to HPLC analysis. This approach allows for the use of standard reversed-phase HPLC methods with aqueous mobile phases. The choice of derivatizing agent can also be used to introduce a strongly UV-absorbing or fluorescent tag, enhancing the sensitivity of the method.

A hypothetical HPLC method for the analysis of this compound is outlined below:

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Tetrahydrofuran (anhydrous) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical HPLC method and would require experimental validation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. Given that this compound has a sufficiently low boiling point, GC-MS is a suitable technique for its analysis.

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for unambiguous identification.

The expected fragmentation pattern for this compound in electron ionization (EI) mode would likely involve:

Loss of a chlorine radical: This would lead to the formation of a prominent acylium ion.

Cleavage of the propanoyl side chain: Fragmentation at the ether linkage or adjacent to the carbonyl group would generate ions corresponding to the bromophenoxy moiety and the propanoyl chloride fragment.

Isotopic pattern of bromine: The presence of bromine, with its two stable isotopes (79Br and 81Br) in nearly equal abundance, would result in characteristic M and M+2 isotopic peaks for bromine-containing fragments, aiding in their identification.

A typical GC-MS method for the analysis of this compound would involve the following parameters:

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 40-400 m/z |

This table represents a typical GC-MS method and would require experimental optimization.

Applications in Advanced Organic Synthesis and Materials Science

Precursors in Complex Chemical Synthesis

The reactivity of the acyl chloride group in 2-(4-Bromophenoxy)propanoyl chloride allows it to readily participate in a variety of chemical reactions, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic scaffolds and agrochemicals.

Building Blocks for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these structures often relies on the use of versatile building blocks that can be elaborated into the desired ring systems. While direct literature on the use of this compound in the synthesis of specific heterocycles is not abundant, its chemical structure suggests its utility in creating substituted thiazoles and pyrimidines.

For instance, in the synthesis of thiazole derivatives, a common method involves the reaction of a thioamide with an α-haloketone. Although this compound is an acyl chloride, it can be converted to a corresponding α-haloketone, which could then react with a thiourea to form an aminothiazole ring. The bromophenoxy group would remain as a substituent on the thiazole ring, offering a handle for further functionalization through cross-coupling reactions. The synthesis of thiazolium bromide salts, for example, has been reported from the interaction of thiosemicarbazides with phenacyl bromide derivatives researchgate.net.

Similarly, the synthesis of pyrimidine derivatives can be achieved through various condensation reactions. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine is a known intermediate in the synthesis of pharmaceuticals and is prepared from p-bromophenylacetic acid google.com. The propanoyl chloride moiety of this compound could potentially be incorporated into a pyrimidine ring structure through reaction with amidines or other suitable nitrogen-containing precursors, leading to novel substituted pyrimidines.

| Heterocyclic Scaffold | Potential Synthetic Route | Key Intermediates |

| Thiazoles | Hantzsch thiazole synthesis | α-haloketone derived from this compound, Thioamides/Thioureas |

| Pyrimidines | Condensation reactions | Amidines, Urea derivatives |

Intermediates in Agrochemical Synthesis

The phenoxyacetic acid scaffold is present in many herbicides, and the related phenoxypropionate structure is a key feature of the "fop" class of graminicides. The structural similarity of this compound to these active ingredients suggests its potential as an intermediate in the synthesis of new agrochemicals. For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that acts as a synthetic auxin mt.gov.

The synthesis of fungicidal compounds has also been reported from precursors containing a chlorophenoxy group. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have shown fungicidal activity researchgate.net. The 4-bromophenoxy group in this compound could be a desirable feature in novel fungicides, and the acyl chloride handle allows for the straightforward introduction of this moiety into various molecular frameworks. The synthesis of the agricultural fungicide difenoconazole involves an intermediate, 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone, highlighting the relevance of the chlorophenoxy group in this field google.com.

Role in Polymer Chemistry and Functional Materials Development

The unique properties of this compound also lend themselves to applications in polymer chemistry, particularly in controlled polymerization and the functionalization of materials to impart specific properties.

Controlled Polymerization using Macroinitiators

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers with controlled molecular weights and low polydispersity. The success of ATRP relies on the use of an initiator, typically an alkyl halide, that can reversibly generate radicals. The structure of this compound, containing a bromine atom on the aromatic ring, could potentially be modified to act as an ATRP initiator. More directly, the acyl chloride can be used to attach this molecule to a polymer backbone, thereby creating a macroinitiator for subsequent graft polymerization.

For example, a hydroxyl-terminated polymer could be reacted with this compound to form an ester linkage, positioning the bromophenoxy group as a potential initiation site for ATRP of monomers like styrene or methyl methacrylate. A variety of functional ATRP initiators have been developed to prepare telechelic polymers with specific end-groups cmu.edu. Traditional ATRP initiators include alkyl halides, α-halide esters, and benzyl halides . The use of α,α-dichlorotoluene as an initiator for the ATRP of styrene and methyl methacrylate has been studied, demonstrating the utility of halogenated aromatic compounds in this context cmu.edu.

| Polymerization Technique | Role of this compound | Monomers |

| Atom Transfer Radical Polymerization (ATRP) | Potential macroinitiator after attachment to a polymer | Styrene, Methyl methacrylate, Acrylates |

Surface Modification and Functionalization of Materials

The acyl chloride group of this compound is highly reactive towards nucleophiles such as hydroxyl and amine groups, which are often present on the surfaces of materials. This reactivity allows for the covalent attachment of the 4-bromophenoxy moiety to surfaces, thereby altering their properties. For instance, the surface of polyethylene glycol (PEG), a biocompatible polymer widely used in biomedical applications, can be functionalized by reacting its terminal hydroxyl groups with acyl chlorides.

The synthesis of propargyl-terminated heterobifunctional polyethylene glycol has been reported, showcasing the versatility of modifying PEG end-groups mdpi.com. Similarly, maleimide functionalized poly(ε-caprolactone)-b-poly(ethylene glycol) has been synthesized by converting a terminal hydroxyl group to a maleimide functionality, often involving an intermediate acid chloride nih.gov. The attachment of this compound to a PEG chain would introduce a hydrophobic and functionalizable aromatic ring onto the polymer, which could be useful for drug delivery applications or for creating surfaces with specific protein adsorption properties. The functionalization of PEG derivatives of naproxen for biomedical applications further illustrates the strategy of modifying PEG with functional molecules researchgate.net.

Synthesis of Chemical Probes for Research Applications

Chemical probes are essential tools for studying biological systems. Fluorescent probes, in particular, allow for the visualization of specific molecules or processes within cells. The synthesis of these probes often involves the coupling of a fluorophore to a targeting moiety. The reactive acyl chloride of this compound makes it a candidate for linking different molecular components in the synthesis of such probes.

While there are no direct reports of its use, one can envision a scenario where the 4-bromophenoxy group acts as a handle for introducing a fluorophore via a Suzuki or other palladium-catalyzed cross-coupling reaction. The propanoyl chloride part of the molecule could then be used to attach this functionalized unit to a biomolecule or a cellular targeting ligand. The synthesis of novel fluorescent probes often involves multi-step processes where reactive functional groups are key for assembly rsc.orgnih.gov. For example, the synthesis of probes with broad pH range fluorescence has been achieved by reacting a rhodamine ester with alkyldiamines and subsequent conjugation with carboxyfluorescein nih.gov. A dansyl-based fluorescent probe was synthesized from the reaction of 4-formyl-3-hydroxybenzoic acid with an aminobenzyl-dansyl derivative, highlighting the modular nature of probe synthesis researchgate.netmdpi.com.

| Probe Component | Function of this compound | Potential Application |

| Fluorophore attachment | Bromine atom allows for cross-coupling reactions | Bioimaging |

| Linker | Acyl chloride for conjugation to targeting molecules | Targeted cellular probes |

Development of Reagents for Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, chemical reagents are indispensable for tasks such as protein labeling, cross-linking, and enrichment for mass spectrometry analysis. Acyl chlorides are known to react with nucleophilic residues on proteins, such as the epsilon-amino group of lysine and the N-terminal amino group, to form stable amide bonds. This reactivity forms the basis for the potential application of this compound as a reagent in proteomics.

The structure of this compound offers several features that could be advantageous in the design of proteomics reagents:

Reactive Handle: The acyl chloride group provides a site for covalent attachment to proteins.

Isotopic Labeling: The bromine atom can be substituted with its heavier, stable isotope (⁸¹Br), enabling its use in mass spectrometry-based quantitative proteomics techniques like Isotope-Coded Affinity Tags (ICAT).

Hydrophobic Spacer: The phenoxypropanoic acid core can act as a spacer, potentially influencing the accessibility of the reagent to different protein microenvironments.

While direct research specifically detailing the use of this compound in proteomics is not extensively documented in publicly available literature, its structural motifs are found in more complex reagents designed for protein analysis. The development of such reagents often involves the strategic combination of a reactive group, a linker, and a reporter or affinity tag.

Table 1: Potential Features of this compound in Proteomics Reagent Design

| Feature | Potential Application |

| Acyl Chloride | Covalent modification of amine-containing amino acid residues (e.g., Lysine). |

| Bromine Atom | Can be utilized for isotopic labeling (⁷⁹Br/⁸¹Br) for quantitative mass spectrometry. |

| Chiral Center | Could potentially be used to probe chiral environments within proteins. |

| Phenoxy Linker | Provides a rigid spacer to connect to other functional moieties. |

Precursors for Molecular Recognition Elements

Molecular recognition is a fundamental principle in chemistry and biology, where molecules selectively bind to one another. The development of synthetic materials with tailored molecular recognition capabilities is a significant area of research, with applications in sensing, separations, and catalysis. This compound can serve as a precursor for the synthesis of molecular recognition elements, particularly in the field of molecularly imprinted polymers (MIPs).

MIPs are synthetic polymers with cavities that are complementary in shape, size, and functionality to a template molecule that is used during the polymerization process. The general steps for creating a MIP are:

Complex Formation: A template molecule is mixed with functional monomers that interact with it through covalent or non-covalent bonds.

Polymerization: A cross-linking monomer is added to polymerize the functional monomers around the template.

Template Removal: The template molecule is extracted, leaving behind specific recognition sites.

The 2-(4-Bromophenoxy)propanoic acid moiety, derived from the hydrolysis of the acyl chloride, possesses functional groups (a carboxylic acid and a phenoxy ether) that can participate in hydrogen bonding and other non-covalent interactions with a variety of template molecules. The bromo-substituent can also influence the electronic properties of the aromatic ring, potentially contributing to π-π stacking interactions.

Table 2: Potential Role of this compound Derivatives in Molecular Imprinting

| Component | Role in MIP Synthesis |

| 2-(4-Bromophenoxy)propanoic acid (from hydrolysis) | Functional monomer |

| Carboxylic Acid Group | Hydrogen bond donor/acceptor |

| Phenoxy Group | Hydrophobic and potential π-stacking interactions |

| Bromo-substituent | Modulates electronic properties and can engage in halogen bonding |

Catalytic and Chiral Auxiliary Development

The presence of a stereogenic center at the alpha-carbon of the propanoyl group makes this compound a chiral building block. This intrinsic chirality is a valuable feature for the development of chiral auxiliaries and ligands for asymmetric catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. The effectiveness of a chiral auxiliary often depends on its ability to create a sterically biased environment that favors the formation of one stereoisomer over another.

The general strategy for using a chiral auxiliary is as follows:

Attachment: The chiral auxiliary is covalently attached to the substrate.

Diastereoselective Reaction: The resulting chiral substrate undergoes a reaction to create a new stereocenter with high diastereoselectivity.

Cleavage: The chiral auxiliary is removed to yield the enantiomerically enriched product.

Derivatives of 2-(4-Bromophenoxy)propanoic acid could be employed as chiral auxiliaries. For example, the corresponding acid can be coupled with an achiral amine or alcohol to introduce the chiral phenoxypropanoic moiety. The steric bulk and electronic nature of the bromophenoxy group can influence the facial selectivity of reactions on the attached substrate.

Furthermore, the 2-(4-Bromophenoxy)propanoic acid scaffold can be elaborated into more complex chiral ligands for metal-catalyzed asymmetric reactions. The phenoxy and carboxylate groups can act as coordination sites for a metal center, and the chiral backbone can create a chiral environment around the metal, enabling enantioselective catalysis. While specific examples of catalysts derived from this compound are not prevalent in the literature, the broader class of chiral phenoxy carboxylic acids has been explored in the context of asymmetric synthesis.

Table 3: Potential Applications in Asymmetric Synthesis

| Application Area | Role of this compound Derivative |

| Chiral Auxiliary | To control the stereochemistry of reactions on an attached substrate. |

| Chiral Ligand Synthesis | As a starting material for the preparation of ligands for asymmetric catalysis. |

Future Research Directions and Emerging Opportunities

Exploration of Green Chemistry Methodologies for Synthesis

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. Future research could focus on developing more environmentally benign methods for the synthesis of 2-(4-Bromophenoxy)propanoyl chloride.

One promising approach involves the use of solid phosgene (B1210022), such as triphosgene, which is a safer alternative to gaseous phosgene and can be used as a green acyl chloride reagent. researchgate.net Research into the synthesis of other acyl chlorides has shown that the use of a catalyst, such as dimethylformamide (DMF), can facilitate the reaction under mild conditions, potentially reducing energy consumption and minimizing waste. researchgate.net Investigating solvent-free reaction conditions or the use of greener solvents, like ionic liquids or supercritical fluids, could further enhance the environmental profile of the synthesis.

Another avenue for exploration is the development of catalytic methods that avoid the use of stoichiometric chlorinating agents altogether. For instance, processes that can directly convert the corresponding carboxylic acid, 2-(4-bromophenoxy)propanoic acid, into the acyl chloride using a recyclable catalyst would represent a significant advancement in green chemistry. Microwave-assisted synthesis is another green chemical approach that has been successfully used for the rapid and efficient synthesis of other propanoyl chlorides and could be adapted for this compound. wipo.int

Design of Novel Catalytic Systems Utilizing the Compound

The structure of this compound makes it a candidate for use as a building block in the design of novel catalytic systems. The acyl chloride group can readily react with various nucleophiles, allowing for its immobilization on solid supports, such as polymers or silica (B1680970) gel. This could lead to the development of heterogeneous catalysts that are easily separable from the reaction mixture, offering advantages in terms of catalyst recycling and product purification.

Furthermore, the bromophenoxy group can be a site for further functionalization. For example, the bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce catalytically active moieties. This would allow for the creation of a library of catalysts with tunable electronic and steric properties. The development of such tailored catalysts could have applications in a wide range of organic transformations.

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the use of this compound. The compound can be modified to incorporate recognition motifs that can participate in hydrogen bonding, π-π stacking, or other non-covalent interactions.

For instance, by reacting the acyl chloride with molecules containing hydrogen bond donors and acceptors, it is possible to create larger, self-assembling structures. The resulting supramolecular architectures could find applications in areas such as drug delivery, sensing, and molecular electronics. The study of phloretin (B1677691) derivatives has shown how propanoyl groups can be part of molecules that form three-dimensional framework structures through a combination of C-H⋯O and C-H⋯π(arene) hydrogen bonds. scirp.orgscirp.org Similar principles could be applied to derivatives of this compound to control their molecular conformation and packing in the solid state. scirp.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science presents a fertile ground for exploring the potential of this compound. researchgate.net The ability to tailor the properties of organic molecules makes them valuable components in the creation of advanced materials with unique functionalities. researchgate.net

By polymerizing derivatives of this compound, it may be possible to create novel polymers with tailored properties. For example, the presence of the bromine atom could impart flame-retardant properties to the resulting polymer. Furthermore, the phenoxy group can influence the thermal and mechanical properties of the material.

The compound could also be used to modify the surfaces of materials. By grafting molecules of this compound or its derivatives onto a surface, its chemical and physical properties, such as hydrophobicity or reactivity, can be altered. This has potential applications in the development of functional coatings, sensors, and biomedical devices. The synergy between organic synthesis and materials science will be crucial in unlocking the full potential of this compound in creating next-generation materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-bromophenoxy)propanoyl chloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via refluxing the corresponding carboxylic acid (e.g., 2-[4-(4-bromophenylsulfonyl)benzamido]propanoic acid) with a 25-fold molar excess of thionyl chloride (SOCl₂) until gas evolution (SO₂, HCl) ceases. After distillation under reduced pressure, the crude product is obtained in high yield (~98%). Key parameters include controlling the molar ratio of SOCl₂ to acid, reaction temperature (water bath), and purification via distillation .

- Example :

| Parameter | Condition | Source |

|---|---|---|

| Molar ratio (SOCl₂) | 25-fold excess | |

| Reaction temperature | Reflux on water bath (~100°C) | |

| Yield | 98% |

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation.

- First-aid :

- Skin contact: Immediately rinse with water and remove contaminated clothing .

- Eye exposure: Rinse cautiously with water for 15 minutes and seek medical attention .

- Storage : Keep in a locked, dry, well-ventilated area away from moisture and bases .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :